Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) attached to a carbon atom, which is also bonded to a hydrogen atom and a phenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- typically involves the reaction of a suitable aldehyde precursor with phenylmethanol under specific conditions. One common method involves the use of a protecting group strategy, where the aldehyde is first protected with a phenylmethoxy group, followed by subsequent deprotection to yield the desired compound. The reaction conditions often include the use of an acid catalyst and controlled temperature to ensure the selective formation of the (2S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents and catalysts, as well as the reaction parameters, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The phenylmethoxy group may also contribute to the compound’s overall reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Propanal, 2-methyl-3-phenyl-: Another aldehyde with a similar structure but different substituents.
Propanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-: A compound with a methoxy group on the phenyl ring.
Propionaldehyde: A simpler aldehyde with a shorter carbon chain.
Uniqueness
Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- is unique due to its specific structural features, including the (2S)-configuration and the presence of the phenylmethoxy group
Properties
CAS No. |
63296-56-0 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2S)-2-(phenylmethoxymethoxy)propanal |
InChI |
InChI=1S/C11H14O3/c1-10(7-12)14-9-13-8-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3/t10-/m0/s1 |
InChI Key |
HOLIWIAOUNQYRC-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C=O)OCOCC1=CC=CC=C1 |
Canonical SMILES |
CC(C=O)OCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.